[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1396759-29-7
VCID: VC2727173
InChI: InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H
SMILES: CC(C)C1=CSC(=N1)CCN.Cl.Cl
Molecular Formula: C8H16Cl2N2S
Molecular Weight: 243.2 g/mol

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

CAS No.: 1396759-29-7

VCID: VC2727173

Molecular Formula: C8H16Cl2N2S

Molecular Weight: 243.2 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride - 1396759-29-7

Description

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the CAS number 1396759-29-7. It features a thiazole ring substituted with an isopropyl group and an ethylamine side chain, making it a valuable building block in various fields of research, including chemistry, biology, and medicine.

Synthesis Overview

ReagentsConditionsProduct
2-Bromoethylamine hydrobromideBasic conditionsIntermediate amine
Intermediate amineHydrochloric acid[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Chemistry

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

  • Material Development: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Biology and Medicine

  • Enzyme Inhibition: It has been shown to inhibit enzymes like topoisomerase II, which is crucial for DNA replication, making it a potential anticancer agent.

  • Therapeutic Applications: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a subject of interest in pharmacological research.

Industry

  • Pharmaceutical Intermediates: It is used as an intermediate in the production of active pharmaceutical ingredients.

  • Agrochemicals: The compound is also explored in the development of agrochemicals and chemical pesticides.

Biological Activity

The biological activity of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is enhanced by the presence of the isopropyl group, which increases its lipophilicity and ability to penetrate biological membranes. This makes it more effective in certain applications compared to similar compounds.

Comparison with Similar Compounds

CompoundUnique FeatureBiological Activity
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amineMethyl substitutionModerate antibacterial activity
[2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amineEthyl substitutionLower activity than isopropyl variant
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amineIsopropyl substitutionHigher lipophilicity and potency

Chemical Reactions

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the ethylamine side chain.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, m-chloroperbenzoic acidVarious temperatures and solvents
ReductionLithium aluminum hydride, sodium borohydrideInert atmosphere, low temperature
SubstitutionAlkyl halides, acyl chlorides, sulfonyl chloridesBasic conditions, appropriate solvents

Industrial Production

In an industrial setting, the production of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.

CAS No. 1396759-29-7
Product Name [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Molecular Formula C8H16Cl2N2S
Molecular Weight 243.2 g/mol
IUPAC Name 2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H
Standard InChIKey WMILCPGLUOMVQF-UHFFFAOYSA-N
SMILES CC(C)C1=CSC(=N1)CCN.Cl.Cl
Canonical SMILES CC(C)C1=CSC(=N1)CCN.Cl.Cl
PubChem Compound 71779125
Last Modified Aug 16 2023

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